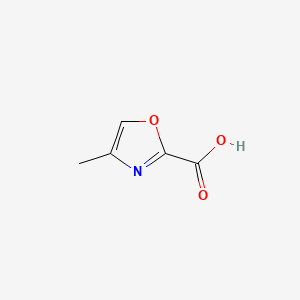

β-D-Fructopiranosa 1-Sulfamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

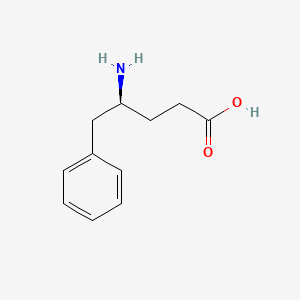

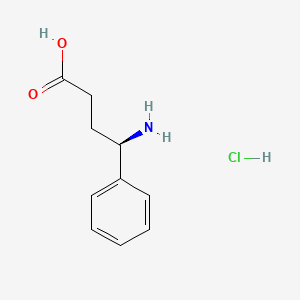

β-D-Fructopyranose 1-Sulfamate, also known as Topiramate, is a sulfamate-substituted monosaccharide derived from fructose . It is classified as a small molecule and is used for proteomics research .

Synthesis Analysis

Topiramate is classified as a sulfamate-substituted monosaccharide derived from fructose . It was discovered by chance when attempts were made to formulate a novel antidiabetic drug .Molecular Structure Analysis

The molecular formula of β-D-Fructopyranose 1-Sulfamate is C6H13NO8S. It is structurally distinct from all anticonvulsants .Chemical Reactions Analysis

Topiramate has been analyzed by FTIR–UATR spectroscopy, UV–Vis spectroscopy, and thermogravimetry to evaluate the thermal behavior and possible interactions between compounds .Physical and Chemical Properties Analysis

The average molecular weight of β-D-Fructopyranose 1-Sulfamate is 259.23 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Fármaco antiepiléptico/antimigraña

β-D-Fructopiranosa 1-Sulfamato es un componente clave en el fármaco antiepiléptico/antimigraña, topiramato . El metabolismo y la excreción del topiramato se han investigado en animales y humanos . El topiramato radiomarcado se administró por vía oral a ratones, ratas, conejos, perros y humanos, y se aislaron e identificaron un total de 12 metabolitos .

Investigación Proteómica

This compound (CAS 106881-42-9) se utiliza en la investigación proteómica . Es un bioquímico con la fórmula molecular C6H13NO8S y un peso molecular de 259.23 .

Método de Cromatografía Iónica

Se ha descrito un método de cromatografía iónica con un detector de conductividad para determinar sulfato y sulfamato en sustancias farmacéuticas de topiramato . Este método utiliza una columna de intercambio aniónico fuerte y selectiva para hidróxidos .

Mecanismo De Acción

Target of Action

The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.

Pharmacokinetics

It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine

Análisis Bioquímico

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of β-D-Fructopyranose 1-Sulfamate can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of β-D-Fructopyranose 1-Sulfamate can be achieved through the sulfamation of β-D-Fructopyranose with sulfamic acid.", "Starting Materials": [ "β-D-Fructopyranose", "Sulfamic acid", "Methanol", "Water" ], "Reaction": [ "Dissolve β-D-Fructopyranose in methanol", "Add sulfamic acid to the solution and stir for several hours at room temperature", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry under vacuum", "The resulting product is β-D-Fructopyranose 1-Sulfamate" ] } | |

Número CAS |

106881-42-9 |

Fórmula molecular |

C6H13NO8S |

Peso molecular |

259.24 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |

Clave InChI |

BGTCZSJLWAMWRH-ARQDHWQXSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |

SMILES |

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)